molecular formula C19H15ClN4O4 B11141940 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11141940
M. Wt: 398.8 g/mol
InChI Key: IUUGWXIMNPUXKJ-UHFFFAOYSA-N
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Description

2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a synthetic acetamide derivative featuring a chromene core substituted with chlorine and methyl groups at the 6- and 4-positions, respectively. The acetamide moiety is linked to a [1,2,4]triazolo[4,3-a]pyridine group via a methylene bridge.

Properties

Molecular Formula

C19H15ClN4O4

Molecular Weight

398.8 g/mol

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H15ClN4O4/c1-11-6-19(26)28-14-8-15(13(20)7-12(11)14)27-10-18(25)21-9-17-23-22-16-4-2-3-5-24(16)17/h2-8H,9-10H2,1H3,(H,21,25)

InChI Key

IUUGWXIMNPUXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps. One common route starts with the preparation of the chromen derivative, which is then reacted with appropriate reagents to introduce the triazolopyridine moiety.

    Preparation of Chromen Derivative: The chromen derivative can be synthesized by reacting 6-chloro-4-methyl-2H-chromen-2-one with appropriate nucleophiles under controlled conditions.

    Introduction of Triazolopyridine Moiety: The chromen derivative is then reacted with 1,2,4-triazolo[4,3-a]pyridine-3-ylmethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Oxidation Reactions

The chromenyl moiety undergoes oxidation under acidic or basic conditions. For example:

  • Chromene ring oxidation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media introduces hydroxyl or ketone groups at the methyl-substituted position (C-4).

  • Ether bond stability : The ether linkage between chromene and acetamide remains intact under mild oxidative conditions but may cleave under prolonged exposure to strong oxidants.

Reaction TypeReagents/ConditionsProductsYieldReference
Chromene oxidationKMnO₄, H₂SO₄, 60°C4-Methyl-2-oxo-2H-chromen-7-ol72%

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O, reflux): Yields carboxylic acid and releases the triazolopyridinemethylamine fragment.

  • Basic hydrolysis (NaOH, ethanol, 80°C): Produces sodium carboxylate and the corresponding amine.

Hydrolysis TypeConditionsProductsApplicationReference
Acidic6M HCl, 12 hrs6-Chloro-4-methylcoumarin-7-ol + TriazolopyridinemethylamineIntermediate purification

Nucleophilic Substitution at the Chloro Group

The chloro substituent at C-6 of the chromene ring participates in nucleophilic substitution reactions:

  • Amine substitution : Reacts with primary/secondary amines (e.g., piperidine) in DMF at 100°C to form amino derivatives.

  • Alkoxy substitution : Treatment with sodium alkoxides (e.g., NaOCH₃) replaces chlorine with methoxy groups.

ReactionReagentsProductSelectivityReference
Cl → NH₂Piperidine, DMF6-Piperidinyl-4-methylcoumarin derivative>90%

Alkylation and Acylation of the Triazolopyridine Nitrogen

The NH group in the triazolopyridine ring undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives .

  • Acylation : Acetyl chloride in pyridine yields N-acetyl products .

Reaction TypeConditionsProductUseReference
N-AlkylationCH₃I, K₂CO₃, DMFN-Methyl-triazolopyridineEnhanced solubility

Photochemical Reactivity

The coumarin core exhibits photochemical activity:

  • UV-induced [2+2] cycloaddition : Forms dimeric structures under UV light (λ = 254 nm) .

  • Photooxidation : Generates singlet oxygen in the presence of photosensitizers, leading to oxidative degradation.

ProcessConditionsOutcomeReference
[2+2] CycloadditionUV light, acetoneDimer formation

Stability Under Thermal and pH Stress

  • Thermal decomposition : Degrades above 250°C, releasing CO₂ and HCl.

  • pH-dependent stability : Stable in neutral pH but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Cyclization Reactions

The triazolopyridine moiety facilitates intramolecular cyclization:

  • Formation of fused rings : Heating in toluene with Pd(OAc)₂ catalyzes annulation, producing polycyclic structures .

Key Mechanistic Insights

  • The chloro group ’s electronegativity enhances the electrophilicity of the chromene ring, favoring nucleophilic attacks.

  • The triazolopyridine nitrogen acts as a soft nucleophile, preferentially reacting with alkylating agents over oxygen atoms .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenyl and triazolopyridinyl compounds can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in tumor growth. The presence of chlorine and sulfur atoms in the structure may enhance binding affinity to target proteins, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial efficacy. Similar compounds have demonstrated activity against pathogens like Mycobacterium tuberculosis, with IC50 values indicating effectiveness in the low micromolar range. This suggests that further exploration into its antibacterial properties could yield valuable insights into treating resistant infections.

Anti-inflammatory Effects

In silico studies have indicated that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a potential candidate for developing anti-inflammatory drugs.

Antitubercular Activity

A study assessed various substituted derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally related to the target compound. The findings suggest that modifications can enhance efficacy against this pathogen.

Cytotoxicity Assessment

Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) showed that several derivatives were non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Chromene Substitutions Acetamide Substituent Key Structural Differences
Target Compound 6-Cl, 4-Me, 2-oxo [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl Chlorine enhances electron withdrawal
2-[(4-Methyl-2-oxochromen-7-yl)oxy]-N-(4-{triazolo[4,3-a]azepin-3-yl}phenyl)acetamide 4-Me, 2-oxo Triazolo-azepine-linked phenyl Bulkier azepine ring; no chlorine substitution
2-[(6-Chloro-4-methyl-2-oxochromen-7-yl)oxy]-N-[(2S)-1-hydroxypropan-2-yl]acetamide 6-Cl, 4-Me, 2-oxo Hydroxypropyl group Aliphatic chain instead of heterocycle

Physicochemical and Bioactive Implications

  • Lipophilicity : The chlorine atom and triazolo-pyridine group likely increase logP values relative to hydroxypropyl or azepine-containing analogues, improving membrane permeability .
  • Hydrogen-bonding capacity : The triazolo-pyridine’s nitrogen-rich structure may enhance interactions with biological targets compared to aliphatic substituents .
  • Stability : The 2-oxo chromene moiety is prone to hydrolysis under basic conditions, a trait shared with analogues in and .

Biological Activity

The compound 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a hybrid molecule that incorporates structural features from both chromene and triazole scaffolds. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of the compound is C16H15ClN4O3C_{16}H_{15}ClN_{4}O_{3} with a molecular weight of approximately 364.77 g/mol. Its structure includes a chloro-substituted chromene moiety linked to a triazolo-pyridine unit via an acetamide group, which may influence its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of triazole and chromene possess significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring the triazole ring have demonstrated IC50 values as low as 0.25 μM in hepatocarcinoma models .
    • The incorporation of chromene motifs has been linked to enhanced anticancer efficacy due to their ability to interact with multiple cellular targets.
  • Antimicrobial Properties :
    • Compounds derived from fused heterocycles, including triazoles and thiadiazoles, have exhibited broad-spectrum antimicrobial activity. Specifically, some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • COX Inhibition :
    • The potential anti-inflammatory properties of the compound can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Recent studies have highlighted the effectiveness of similar compounds in inhibiting COX-II with IC50 values ranging from 0.52 to 22.25 μM .

Anticancer Studies

A study on novel triazole derivatives indicated that compounds similar to the target compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7, HeLa). For example:

CompoundCell LineIC50 (μM)
Compound AMCF70.49
Compound BHeLa4.87

These results suggest that the target compound may also exhibit potent anticancer activity due to its structural similarities .

Antimicrobial Evaluation

Research on fused heterocyclic compounds has shown promising results against pathogenic strains:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound CAntibacterial8 μg/mL
Compound DAntifungal16 μg/mL

These findings indicate that the target compound could be explored for its antimicrobial properties given its structural components .

Q & A

Q. What are the common synthetic routes for preparing 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide?

  • Methodology : The compound is typically synthesized via multi-step reactions. A scaffold-based approach involves: (i) Functionalization of the coumarin core (e.g., 6-chloro-4-methyl-2H-chromen-2-one) with a leaving group (e.g., hydroxyl or halogen) at position 6. (ii) Nucleophilic substitution to introduce the acetamide linker. (iii) Condensation with a triazolopyridine derivative (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamine) under coupling agents like EDCI/HOBt . Critical steps include optimizing reaction time and solvent polarity to avoid side products (e.g., hydrolysis of the coumarin lactone).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Analytical workflow :
  • 1H/13C NMR : Assign peaks for the coumarin carbonyl (δ ~160 ppm), triazolopyridine protons (δ 7.5–9.0 ppm), and acetamide NH (δ ~8.5 ppm, broad singlet) .
  • HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns for chlorine.
  • X-ray crystallography : Resolve structural ambiguities (e.g., acetamide linkage conformation) using SHELX software for refinement .

Q. How can researchers assess preliminary bioactivity?

  • Screening strategy :
  • In vitro assays : Use kinase inhibition panels (e.g., EGFR, VEGFR) due to triazolopyridine’s role in ATP-binding domain targeting.
  • Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A549) with IC50 determination via MTT assays.
  • Solubility optimization : Employ DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

  • Case study : A 2–5% yield discrepancy was observed during triazolopyridine coupling (similar to AZD8931 synthesis) .
  • Root-cause analysis :
  • Purity of intermediates : Use HPLC to detect residual starting materials (e.g., unreacted coumarin).
  • Reaction kinetics : Monitor via in-situ FTIR to identify rate-limiting steps (e.g., amide bond formation).
  • Workflow adjustment : Implement flow chemistry (e.g., Omura-Sharma-Swern oxidation) for improved mixing and temperature control .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Modeling pipeline :
  • Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., triazolopyridine stacking with Phe residues).
  • MD simulations : Analyze stability of ligand-protein complexes (GROMACS, AMBER) over 100 ns trajectories.
  • SAR validation : Compare with analogs (e.g., NE-019) to refine pharmacophore models .

Q. How to address low reproducibility in crystallographic data?

  • Troubleshooting :
  • Twinned crystals : Apply SHELXD for dual-space refinement and HKLF 5 mode in SHELXL .
  • Thermal motion : Use anisotropic displacement parameters (ADPs) for heavy atoms (e.g., chlorine).
  • Validation tools : Check Rint (<5%) and CCDC deposition codes for structural alignment.

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Approach :
  • Prodrug design : Introduce ester groups at the acetamide nitrogen for enhanced bioavailability.
  • Microsomal assays : Use liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots.
  • Stable isotope labeling : Track metabolites via LC-MS/MS (e.g., deuterated coumarin) .

Methodological Notes

  • Data interpretation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals .
  • Ethical compliance : Adhere to OECD guidelines for in vivo testing (e.g., dose escalation in rodent models).

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